![molecular formula C19H13BrFN3O2 B2426234 3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4(1H)-one CAS No. 1326832-88-5](/img/structure/B2426234.png)
3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4(1H)-one” is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound consisting of one oxygen atom and two nitrogen atoms . The oxadiazole ring is attached to a bromophenyl group and a quinolinone group .
Molecular Structure Analysis
The molecular structure of this compound includes a five-membered 1,2,4-oxadiazole ring attached to a bromophenyl group and a quinolinone group . The exact structure would require more specific information or computational chemistry methods for accurate determination.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4(1H)-one” include a predicted boiling point of 523.7±60.0 °C and a predicted density of 1.614±0.06 g/cm3 .Applications De Recherche Scientifique
1. Synthesis and Characterization
A study focusing on the synthesis, characterization, and crystal structure of compounds related to the 3-bromophenyl-1,2,4-oxadiazol group was conducted. This included the synthesis of 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, characterized by NMR, IR, and Mass spectral studies. This compound showed remarkable anti-tuberculosis activity and superior anti-microbial activity (Mamatha S.V., M. Bhat, Sagar B K, & Meenakshi S.K., 2019).
2. Antimicrobial and Anticancer Properties
Research into the synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, which is closely related to the 3-bromophenyl-1,2,4-oxadiazol group, revealed moderate to high levels of antitumor activities against various cancer cell lines. The mechanism of one representative compound indicated that it mainly arrested HeLa cells in S and G2 stages and was accompanied by apoptosis in these cells (Yilin Fang et al., 2016).
3. Antibacterial and Antifungal Activity
Another study synthesized a new series of 1H-benzo[de] isoquinoline-1,3(2H)-dione derivatives with a 3-bromophenyl-1,2,4-oxadiazol moiety. These compounds were evaluated for their antibacterial and antifungal activities against various strains. The results showed significant activity, especially against S. aureus and E. coli, as well as notable antifungal activity against A. niger and C. albicans (Rambabu Sirgamalla & Sakram Boda, 2019).
4. Applications in Antibacterial Derivatives Synthesis
Research on the synthesis of some new quinoline-based derivatives showed broad-spectrum antimicrobial potency. These compounds, closely related to the 3-bromophenyl-1,2,4-oxadiazol structure, were synthesized and characterized, exhibiting greater activity against a range of bacteria than reference drugs (N. Desai, K. M. Rajpara, & V. V. Joshi, 2012).
Propriétés
IUPAC Name |
3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrFN3O2/c1-2-24-10-15(17(25)14-9-13(21)6-7-16(14)24)19-22-18(23-26-19)11-4-3-5-12(20)8-11/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGACSWUVJPSUAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4(1H)-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.